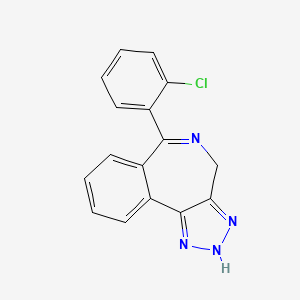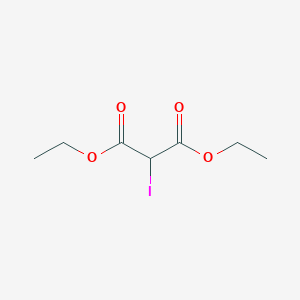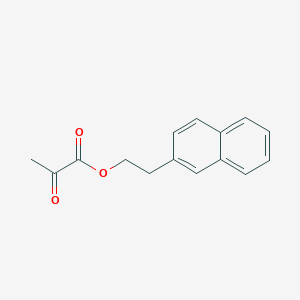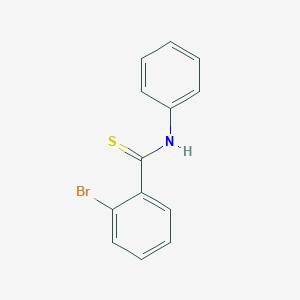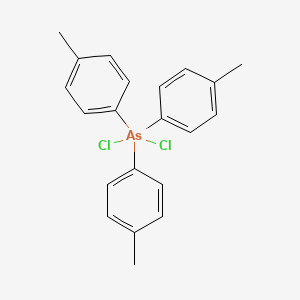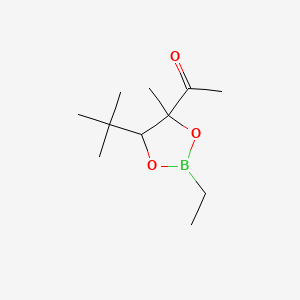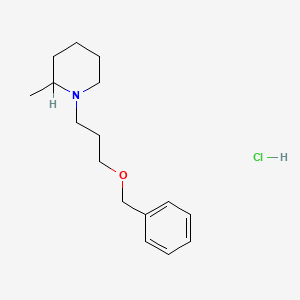
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxypropyl group attached to the piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Formation of the Benzyloxypropyl Intermediate: This step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-benzyloxypropyl chloride.
N-Alkylation of Piperidine: The 3-benzyloxypropyl chloride is then reacted with 2-methylpiperidine in the presence of a base such as potassium carbonate to form 1-(3-benzyloxypropyl)-2-methylpiperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The piperidine ring can undergo reduction reactions to form piperidine derivatives with different substitution patterns.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Scientific Research Applications
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with receptor sites, while the piperidine ring can modulate the activity of neurotransmitter systems. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Benzyloxypropyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(3-Benzyloxypropyl)-3-methylpiperidine: Has a methyl group at a different position on the piperidine ring.
1-(3-Benzyloxypropyl)-4-methylpiperidine: Another positional isomer with the methyl group at the 4-position.
Uniqueness: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
78219-13-3 |
|---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-methyl-1-(3-phenylmethoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16;/h2-4,9-10,15H,5-8,11-14H2,1H3;1H |
InChI Key |
AKUVZMQDYKDZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


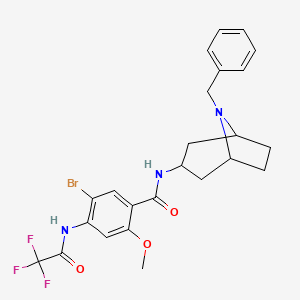

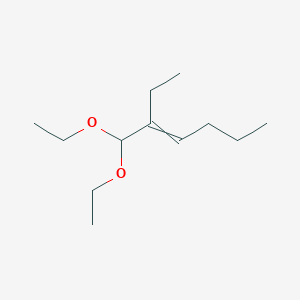
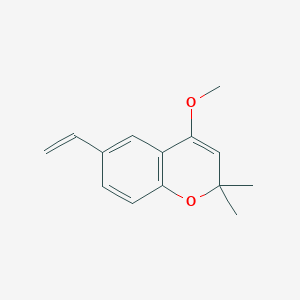
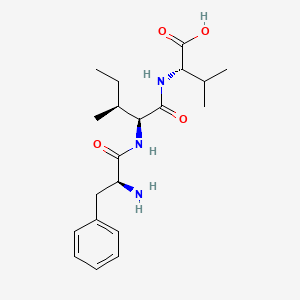
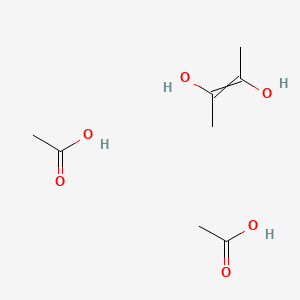
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

